

Computational analysis of the reaction mechanisms of 2-acetylfuran with hydroxyl radicals

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Compound of Interest

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A Comparative Analysis of 2-Acetylfuran's Reaction with Hydroxyl Radicals

A deep dive into the computational analysis of the reaction mechanisms of 2-acetylfuran with hydroxyl (OH) radicals reveals intricate pathways that are crucial for understanding its atmospheric and combustion chemistry. This guide provides a comparative look at these mechanisms, supported by theoretical data, and contrasts them with the reactions of other furan derivatives.

The reaction between 2-acetylfuran (AF2), a promising biofuel candidate, and hydroxyl radicals is a key process in its oxidation.[1][2][3][4] Computational studies, particularly using high-level quantum chemistry methods, have elucidated the primary reaction channels: OH-addition to the furan ring and hydrogen abstraction from the acetyl group.[1][2][3][4]

Dominant Reaction Pathways

The interaction of 2-acetylfuran with OH radicals primarily proceeds through two main types of reactions:

• OH-Addition Reactions: The hydroxyl radical adds to the carbon-carbon double bonds of the furan ring. The addition at the C(2) and C(5) positions are identified as major channels.[1][3]



 Hydrogen-Abstraction Reactions: The hydroxyl radical abstracts a hydrogen atom from the methyl group of the acetyl moiety.[1][3]

At lower temperatures, OH-addition reactions are the dominant pathways. However, as the temperature increases, hydrogen-abstraction reactions become more significant.[1][2][3] This temperature dependency is a critical factor in modeling the combustion of 2-acetylfuran.

Comparative Quantitative Analysis

The following table summarizes the key kinetic parameters for the reaction of 2-acetylfuran with hydroxyl radicals, providing a basis for comparison with other furan derivatives.

Reaction Channel	Rate Coefficient Expression (k = AT^n * exp(-Ea/RT))
2-Acetylfuran + OH	
Total Rate Constant	Shows pressure dependence, increasing with higher pressure.[4]
OH-Addition	Dominates at temperatures below 1300 K.[4]
H-Abstraction (from CH3)	Becomes the most dominant channel at high temperatures.[1][3]
Comparison with other Furans	
2-Methylfuran & 2,5-Dimethylfuran + OH	OH-addition is the dominant pathway, with H-abstraction gaining importance above 900 K.[4] [5][6]
2-Furoyl Alcohol + OH	OH-addition is the dominant pathway at temperatures up to 1300 K, with H-abstraction from the branched chain being faster than from the furan ring.[4]
Methyl 2-Furoate + OH	H-abstraction from the branched CH3 group and OH-addition at the C(2) and C(5) positions are the main channels.[4][6]



Methodologies and Protocols

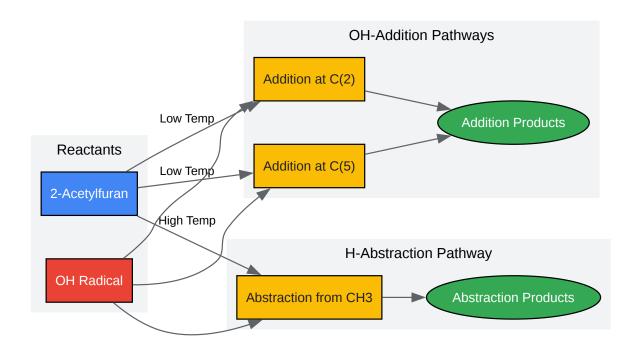
The computational analysis of the reaction between 2-acetylfuran and hydroxyl radicals was conducted using high-level theoretical methods.[1][2][3][4]

Computational Details: The potential energy surfaces of the reactions were constructed using theoretical calculations at the CCSDT/CBS/M06-2x/cc-pVTZ level.[1][2][3][4] The temperature-and pressure-dependent rate constants for the various reaction pathways were determined using transition state theory and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, with corrections for Eckart tunneling effects.[1][2][3] Structural optimization and frequency calculations for the stationary points on the potential energy surface were performed at the M06-2X/cc-pVTZ level.[6] More accurate single-point energies were obtained using the CCSD(T) method with cc-pVXZ (X = D, T) basis sets, extrapolated to the complete basis set limit.[6] The Gaussian 09 software package was utilized for the DFT calculations, and the MESS program package was used to solve the master equation for rate constant calculations. [6]

Reaction Pathway Visualizations

The following diagrams illustrate the key reaction pathways for the interaction of 2-acetylfuran with hydroxyl radicals.





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Caption: Reaction pathways of 2-acetylfuran with OH radicals.

This guide provides a foundational understanding of the computational analysis of 2-acetylfuran's reaction with hydroxyl radicals, offering valuable insights for researchers in atmospheric chemistry, combustion science, and biofuel development. The detailed methodologies and comparative data serve as a resource for further investigation and model development.

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